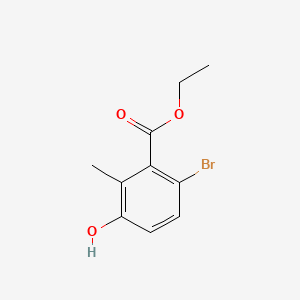
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a compound of significant interest in the field of organic chemistry. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties.
準備方法
The synthesis of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with an indole derivative.
Borylation Reaction: The indole derivative undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronate ester group.
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
The reaction conditions often involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
化学反応の分析
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronate ester group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
科学的研究の応用
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
作用機序
The mechanism of action of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The indole moiety can interact with biological targets, contributing to the compound’s biological activity .
類似化合物との比較
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can be compared with other boronate ester-containing compounds such as:
tert-Butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: This compound has a similar structure but contains a chlorine atom, which can influence its reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a piperidine ring instead of an indole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the indole moiety and the boronate ester group, which provides a versatile platform for various chemical transformations and applications .
特性
分子式 |
C19H26BNO4 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-9-8-10-14(15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 |
InChIキー |
DUPDKCCGBOSLEE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)


![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089928.png)


![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)



![(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14089972.png)

![1-(2-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089987.png)
